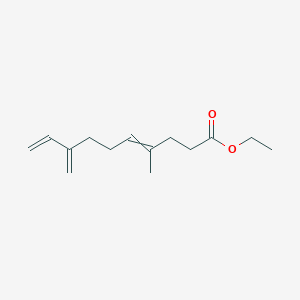
Ethyl 4-methyl-8-methylidenedeca-4,9-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-methyl-8-methylidenedeca-4,9-dienoate is an organic compound with the molecular formula C13H20O2. It is a colorless liquid known for its unique chemical structure, which includes both methyl and methylene groups. This compound is used in various applications, including flavors and fragrances, due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-methyl-8-methylidenedeca-4,9-dienoate can be synthesized through several methods. One common approach involves the Fe-catalyzed cross-coupling of ethyl-5-chloropenta-2,4-dienoate with n-pentylmagnesium bromide . This method is advantageous due to the low cost and high catalytic-reaction rates of iron salts.
Industrial Production Methods: Industrial production of this compound often involves the use of readily available starting materials and efficient catalytic processes. The one-pot oxidation of (2Z)-3-chloroprop-2-en-1-ol followed by Wittig olefination is a notable method . This strategy avoids the preparation and isolation of labile intermediates, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-methyl-8-methylidenedeca-4,9-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Esters and amides.
Scientific Research Applications
Ethyl 4-methyl-8-methylidenedeca-4,9-dienoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of flavors and fragrances due to its fruity aroma.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-8-methylidenedeca-4,9-dienoate involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. The pathways involved include signal transduction and metabolic processes, which contribute to its biological effects .
Comparison with Similar Compounds
Ethyl (2E,4Z)-deca-2,4-dienoate:
Methyl (4E)-4-methyl-8-methylene-4,9-decadienoate: Another related compound with similar structural features.
Uniqueness: Ethyl 4-methyl-8-methylidenedeca-4,9-dienoate is unique due to its specific arrangement of methyl and methylene groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, particularly in the flavor and fragrance industry.
Properties
CAS No. |
92984-19-5 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
ethyl 4-methyl-8-methylidenedeca-4,9-dienoate |
InChI |
InChI=1S/C14H22O2/c1-5-12(3)8-7-9-13(4)10-11-14(15)16-6-2/h5,9H,1,3,6-8,10-11H2,2,4H3 |
InChI Key |
TWVNJMBQJHCRMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=CCCC(=C)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-N-[3-(4-methyl-1H-imidazol-1-yl)propyl]benzamide](/img/structure/B14354785.png)
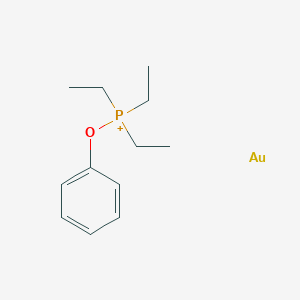

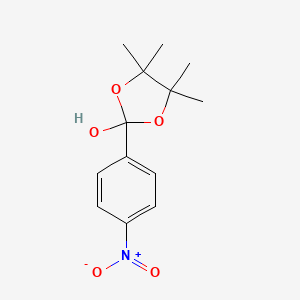

![3-Methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B14354807.png)
![3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354822.png)
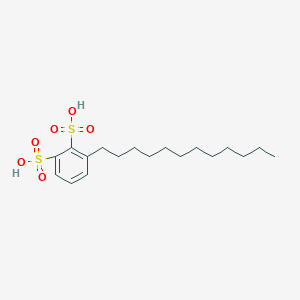

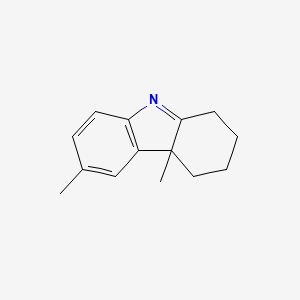
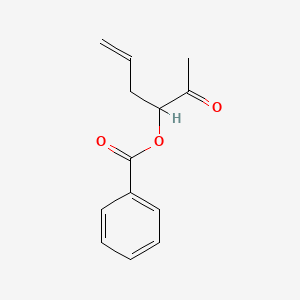
![5-Methoxy-2-phenylnaphtho[2,1-D][1,3]oxazole](/img/structure/B14354848.png)

